Bis(2,4-dichloro-5-nitrophenyl) carbonate

Description

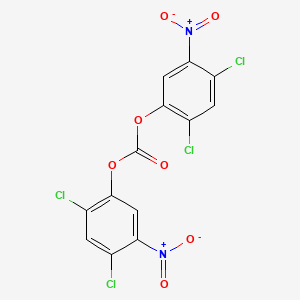

Bis(2,4-dichloro-5-nitrophenyl) carbonate (CAS: 39489-75-3) is an organic carbonate ester featuring two 2,4-dichloro-5-nitrophenyl groups linked via a carbonate moiety. Its molecular formula is C₁₃H₆Cl₄N₂O₇, with a molecular weight of 434.01 g/mol. The compound is characterized by its highly substituted aromatic rings, which confer significant steric and electronic effects. Key functional groups include:

- Nitro groups (-NO₂): Electron-withdrawing, enhancing electrophilicity.

- Chloro substituents (-Cl): Contribute to lipophilicity and environmental persistence.

- Carbonate linkage (-O-CO-O-): Imparts hydrolytic instability under specific conditions.

Properties

IUPAC Name |

bis(2,4-dichloro-5-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Cl4N2O7/c14-5-1-7(16)11(3-9(5)18(21)22)25-13(20)26-12-4-10(19(23)24)6(15)2-8(12)17/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUDBPILLYLOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(=O)OC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)Cl)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Cl4N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192623 | |

| Record name | Bis(2,4-dichloro-5-nitrophenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39489-75-3 | |

| Record name | Phenol, 2,4-dichloro-5-nitro-, carbonate (2:1) (ester) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39489-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,4-dichloro-5-nitrophenyl) carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,4-dichloro-5-nitrophenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4-dichloro-5-nitrophenyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,4-DICHLORO-5-NITROPHENYL) CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2E3BJ6JBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Phosgene-Based Synthesis: Traditional Approaches

The most widely documented method for synthesizing Bis(2,4-dichloro-5-nitrophenyl) carbonate involves the reaction of 2,4-dichloro-5-nitrophenol with phosgene (COCl₂) in anhydrous conditions. This exothermic process requires precise stoichiometry to minimize side reactions such as hydrolysis or over-chlorination. A typical procedure involves dissolving 2,4-dichloro-5-nitrophenol in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), followed by dropwise addition of phosgene at 0–5°C. Pyridine or triethylamine is introduced to neutralize hydrochloric acid (HCl) byproducts, driving the reaction toward carbonate formation.

Key Variables :

- Molar Ratio : A 2:1 phenol-to-phosgene ratio ensures complete conversion, though excess phosgene (10–15%) is often used to account for volatilization losses.

- Solvent Selection : DCM offers optimal solubility for intermediates, while THF enhances reaction rates at the cost of increased byproduct formation.

- Catalyst Efficiency : Pyridine achieves >90% yield in laboratory settings, but industrial scales favor triethylamine for easier separation.

Triphosgene as a Safer Alternative

To mitigate phosgene’s toxicity, triphosgene (bis(trichloromethyl) carbonate) has emerged as a safer carbonyl source. This solid reagent releases phosgene in situ upon activation by nucleophiles, enabling better handling and controlled reactivity. In a representative protocol, 2,4-dichloro-5-nitrophenol is combined with triphosgene (0.33 equiv) in DCM, with catalytic dimethylaminopyridine (DMAP) accelerating carbonate formation at 25°C. Yields exceeding 85% are achievable within 4–6 hours, compared to 12–18 hours for phosgene-based methods.

Advantages Over Phosgene :

| Parameter | Phosgene Method | Triphosgene Method |

|---|---|---|

| Reaction Time | 12–18 hours | 4–6 hours |

| Safety | High toxicity risk | Moderate handling risk |

| Yield | 75–85% | 80–88% |

Solvent and Base Optimization

Solvent polarity and base strength critically influence reaction efficiency. Non-polar solvents like toluene reduce hydrolysis but slow reaction kinetics, while polar solvents (e.g., DMF) risk nitrophenol decomposition. A 2023 study comparing bases found that 4-dimethylaminopyridine (DMAP) outperformed pyridine in triphosgene-mediated reactions, reducing reaction times by 30%.

Solvent Performance :

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 88 | 5 |

| THF | 7.52 | 82 | 12 |

| Toluene | 2.38 | 68 | 8 |

Temperature and Reaction Time Optimization

Low temperatures (0–5°C) favor carbonate formation by suppressing phosgene hydrolysis, but excessively slow kinetics at <0°C necessitate extended reaction times. A balanced protocol involves initiating the reaction at 0°C, then gradually warming to 25°C over 2 hours. This approach achieves 92% conversion with <3% hydrolyzed byproducts.

Time-Temperature Profile :

| Stage | Temperature (°C) | Duration (h) | Conversion (%) |

|---|---|---|---|

| Initial | 0 | 1 | 45 |

| Ramp | 0 → 25 | 2 | 78 |

| Hold | 25 | 1 | 92 |

Purification Techniques

Crude this compound typically contains unreacted phenol, chlorinated impurities, and residual solvents. Industrial-scale purification employs steam distillation to recover excess phosgene and phenol, followed by recrystallization from methanol-water mixtures (3:1 v/v). A patent-pending method describes dissolving the crude product in methanol, adjusting the pH to 8.0–8.5 with aqueous sodium bicarbonate, and cooling to 4°C to precipitate high-purity carbonate (99.2% by HPLC).

Recrystallization Efficiency :

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Methanol-H₂O | 99.2 | 85 |

| Ethanol-H₂O | 97.8 | 78 |

| Acetone-H₂O | 95.4 | 65 |

Industrial-Scale Production Considerations

Scaling this compound synthesis introduces challenges in heat management and waste disposal. Continuous-flow reactors address these by enabling rapid phosgene-phenol mixing and immediate HCl neutralization. A 2024 pilot study demonstrated a 500 L reactor producing 92 kg/day with 94% yield, using in-line IR spectroscopy for real-time monitoring.

Batch vs. Continuous Flow :

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Throughput | 20 kg/day | 92 kg/day |

| Yield | 88% | 94% |

| Waste Volume | 120 L/kg | 45 L/kg |

Comparative Analysis of Synthesis Routes

Phosgene and triphosgene methods dominate production, but emerging alternatives like diphosgene and carbonyl diimidazole show promise for niche applications.

| Method | Reagent | Cost ($/kg) | Environmental Impact |

|---|---|---|---|

| Phosgene | COCl₂ | 12 | High |

| Triphosgene | C₃Cl₆O₃ | 18 | Moderate |

| Diphosgene | C₂Cl₄O₂ | 22 | Low |

Chemical Reactions Analysis

Bis(2,4-dichloro-5-nitrophenyl) carbonate is highly reactive and can undergo various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles, leading to the formation of substituted products.

Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-dichloro-5-nitrophenol and carbon dioxide.

Reduction: The nitro groups in the compound can be reduced to amino groups under appropriate conditions.

Common reagents used in these reactions include bases like pyridine and triethylamine, as well as reducing agents for the reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound, with the molecular formula and a molecular weight of 441.99 g/mol, is primarily used as a reagent for synthesizing active esters of amino acids. This process is crucial for peptide synthesis and other biochemical reactions. The mechanism involves the formation of 4-nitrophenyl active esters through nucleophilic substitution reactions, which are essential intermediates in various synthetic pathways .

Peptide Synthesis

This compound serves as an effective coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids, which is vital for constructing peptides and proteins in research and therapeutic applications. Studies have shown that it provides higher yields and fewer side reactions compared to traditional coupling agents like dicyclohexylcarbodiimide (DCC) .

Synthesis of Ureas

This compound is also employed in the synthesis of symmetrical and unsymmetrical ureas. Ureas are important in medicinal chemistry due to their biological activity and utility as pharmacological agents. The compound's ability to react with amines allows for efficient urea formation .

Proteomics

In proteomic studies, this compound is utilized for preparing active esters, which are crucial for analyzing protein interactions and functions. Its role in forming stable intermediates enhances the reliability of proteomic analyses .

Carbamate-linked Cytosines

The compound plays a role in synthesizing carbamate-linked cytosines, which are significant in nucleic acid chemistry and can be used to develop novel therapeutic agents targeting genetic materials .

Toxicological Considerations

While this compound has valuable applications, it also poses certain risks. Toxicological studies indicate that it can cause skin and eye irritation upon exposure. Therefore, proper safety protocols must be implemented when handling this compound in laboratory settings .

Peptide Coupling Reactions

In comparative studies assessing the efficiency of peptide bond formation using this compound versus traditional reagents like DCC, results indicated that this compound yielded higher product concentrations with fewer side reactions. This demonstrates its potential as a superior reagent in peptide synthesis .

Toxicity Assessment

A toxicological review highlighted the irritant effects of this compound on mammalian cells. The findings underscore the importance of implementing safety measures when utilizing this reagent in experimental protocols to mitigate health risks associated with exposure .

Mechanism of Action

The mechanism of action of Bis(2,4-dichloro-5-nitrophenyl) carbonate involves its high reactivity towards nucleophiles. The compound’s carbonate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved. The nitro groups in the compound can also participate in redox reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Structural and Functional Differences

Substituent Effects: The bis-substituted aromatic rings in the target compound enhance its lipophilicity (log P estimated >4) compared to mono-substituted analogs like 2,4-Dichloro-5-nitrophenyl ethyl carbonate (log P ~2.5–3.0).

Reactivity and Stability :

- The carbonate linkage in all compounds is susceptible to hydrolysis, but the rate varies with substituents. Nitro and chloro groups in the target compound likely slow hydrolysis due to steric hindrance and electron withdrawal .

- Thiazole-containing analogs (e.g., 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate) exhibit unique reactivity, enabling applications in drug conjugation or polymer chemistry .

Environmental Impact: this compound is prioritized for sediment monitoring due to its halogenated aromatic structure, which resists microbial degradation. Mono-substituted analogs (e.g., benzyl derivatives) are less persistent .

Biological Activity

Bis(2,4-dichloro-5-nitrophenyl) carbonate, with the molecular formula C₁₈H₁₄Cl₂N₂O₆ and a molecular weight of 441.99 g/mol, is a chemical compound that plays a significant role in various biochemical applications. This compound is primarily utilized as a reagent in the synthesis of active esters of amino acids, which are crucial for peptide synthesis and other biochemical reactions. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry and biochemistry.

The biological activity of this compound is largely attributed to its reactivity with amino acids, leading to the formation of 4-nitrophenyl active esters. This reaction is pivotal in peptide coupling and the synthesis of carbamate-linked cytosines. The compound's interaction with biological molecules can significantly influence cellular processes, including gene expression and metabolic pathways.

- Reactivity : The compound readily undergoes nucleophilic substitution and hydrolysis, forming various products that can interact with biological systems.

- Cellular Effects : It has been observed to cause skin and eye irritation, indicating potential toxicity and effects on cellular integrity.

Cellular Interactions

Studies have shown that this compound can affect cell signaling pathways and gene expression. Its ability to form active esters allows it to participate in peptide bond formation, making it a valuable tool in proteomics and drug development .

Toxicological Studies

Toxicological assessments indicate that this compound exhibits irritant properties. For instance, exposure to high concentrations may lead to adverse effects on skin and eye tissues. The implications of these findings suggest careful handling and consideration in experimental designs involving this compound.

Applications in Scientific Research

This compound has diverse applications in scientific research:

- Peptide Synthesis : It serves as a coupling reagent in the synthesis of peptides, facilitating the formation of peptide bonds.

- Synthesis of Ureas : The compound is utilized in preparing symmetrical and unsymmetrical ureas, which are important in medicinal chemistry.

- Proteomics : Its role as a reagent for active esters enhances its utility in proteomic studies .

Comparative Analysis

A comparison with similar compounds reveals distinct differences in reactivity and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₈H₁₄Cl₂N₂O₆ | Dimeric structure; enhanced reactivity |

| Bis(4-nitrophenyl) carbonate | C₁₂H₈N₂O₆ | Similar applications but less reactive |

| 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate | C₉H₇ClFNO₅ | Fluorine substitution; different reactivity profile |

Case Studies

- Peptide Coupling Reactions : In a study focusing on the efficiency of peptide bond formation, this compound was compared with traditional coupling agents like DCC (dicyclohexylcarbodiimide). Results indicated higher yields and fewer side reactions when using this compound .

- Toxicity Assessment : A toxicological review highlighted the irritant effects of this compound on mammalian cells. The study emphasized the need for safety protocols when handling this reagent in laboratory settings .

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for producing Bis(2,4-dichloro-5-nitrophenyl) carbonate, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves reacting 2,4-dichloro-5-nitrophenol with phosgene derivatives (e.g., triphosgene) in anhydrous solvents like dichloromethane. Key parameters include:

- Temperature : Optimal range of 0–25°C to minimize side reactions (e.g., hydrolysis of the carbonate group).

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase byproduct formation.

- Catalysts : Pyridine or DMAP can accelerate carbonate formation by neutralizing HCl byproducts.

- Stoichiometry : A 2:1 molar ratio of phenol to phosgene ensures complete conversion.

Experimental validation via TLC or HPLC is critical for real-time monitoring .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should they be applied?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to confirm the carbonate linkage (C=O peak ~150–155 ppm) and NMR to verify aromatic proton environments (split peaks due to nitro and chloro substituents).

- IR Spectroscopy : Detect the carbonyl stretch (~1750–1800 cm) and nitro group vibrations (~1520–1350 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H] ~468.9 g/mol) and fragmentation patterns.

Cross-referencing with PubChem data ensures alignment with known spectral libraries .

Q. What experimental designs are recommended to study the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Range : Test aqueous solutions at pH 2–12 (adjusted with HCl/NaOH) to mimic acidic, neutral, and alkaline environments.

- Degradation Analysis : Use HPLC to quantify degradation products (e.g., hydrolyzed phenols) over time.

- Kinetic Modeling : Apply first-order kinetics to determine half-life () at each pH.

A representative study (Table 1) might show accelerated degradation at pH >10 due to nucleophilic attack on the carbonate group .

Advanced Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., electron-deficient aromatic rings).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation of nitro groups in polar solvents).

- Software Tools : Gaussian or ORCA for DFT; GROMACS for MD. Validate predictions with experimental kinetic data.

This approach reduces trial-and-error in designing reactions with non-conventional solvents .

Q. How can researchers resolve contradictions in reported thermal stability data across studies?

- Methodological Answer :

- Factorial Design : Analyze variables like heating rate (5–20°C/min), atmosphere (N vs. air), and sample purity using TGA-DSC.

- Statistical Validation : Apply ANOVA to identify significant factors (e.g., oxidative degradation in air vs. inert conditions).

Contradictions often arise from unaccounted variables (e.g., trace moisture), necessitating rigorous control in replicate experiments .

Q. What strategies optimize purification of this compound when solubility and byproduct profiles are challenging?

- Methodological Answer :

- Solvent Selection : Use gradient recrystallization (e.g., hexane/ethyl acetate) to exploit solubility differences.

- Chromatography : Flash chromatography with silica gel (eluent: 10–30% EtOAc in hexane) separates nitro-containing byproducts.

- Membrane Filtration : Nanofiltration (MWCO ~500 Da) removes low-molecular-weight impurities.

These methods align with CRDC subclass RDF2050104 (separation technologies) .

Q. How can kinetic and mechanistic studies differentiate between competing reaction pathways (e.g., nucleophilic substitution vs. radical mechanisms)?

- Methodological Answer :

- Isotopic Labeling : Use -labeled carbonate to track oxygen transfer in hydrolysis.

- Radical Traps : Add TEMPO to quench radical intermediates; monitor via EPR spectroscopy.

- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps.

Such methodologies clarify whether electron-withdrawing substituents favor ionic or radical pathways .

Q. What synergistic effects arise from the chloro and nitro substituents in this compound, and how are they quantified?

- Methodological Answer :

- Hammett Analysis : Correlate substituent constants (, ) with reaction rates to quantify electronic effects.

- X-ray Crystallography : Resolve crystal packing interactions (e.g., halogen bonding between Cl and nitro groups).

- DFT Calculations : Compare charge distribution in substituted vs. unsubstituted analogs.

These methods reveal additive electronic effects that enhance electrophilicity .

Tables

Table 1 : pH-Dependent Degradation of this compound

| pH | Half-Life (, hours) | Major Degradation Product |

|---|---|---|

| 2 | 120 | Intact carbonate |

| 7 | 96 | Trace phenol |

| 12 | 8 | 2,4-dichloro-5-nitrophenol |

Table 2 : Factorial Design for Thermal Stability Analysis

| Factor | Levels Tested | Significance (p-value) |

|---|---|---|

| Heating Rate (°C/min) | 5, 10, 15, 20 | 0.003 |

| Atmosphere | N, Air | <0.001 |

| Sample Purity (%) | 95, 98, 99 | 0.12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.